{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride
CAS No.: 1394041-60-1
Cat. No.: VC2874881
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride - 1394041-60-1](/images/structure/VC2874881.png)
Specification
CAS No. | 1394041-60-1 |
---|---|
Molecular Formula | C8H10ClF3N2 |
Molecular Weight | 226.62 g/mol |
IUPAC Name | [3-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride |
Standard InChI | InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4,13H,5,12H2;1H |
Standard InChI Key | UGOPKSWTMRKTLJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl |
Introduction
Chemical Identity and Structure
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride is a hydrochloride salt of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine. The parent free base has the molecular formula C₈H₉F₃N₂ , with the hydrochloride salt adding HCl to this structure. This compound belongs to the class of organofluorine compounds and features a hydrazine group connected to a 3-(trifluoromethyl)phenyl ring via a methylene bridge.
Nomenclature and Identifiers
The compound is known by several names in chemical literature, reflecting different naming conventions:
Table 1. Nomenclature and Identifiers
Structural Features
The compound consists of several key structural components:
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A benzene ring with a trifluoromethyl substituent at the meta (3-) position
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A methylene bridge (-CH₂-) connecting the aromatic ring to the hydrazine group
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A hydrazine functional group (-NH-NH₂)
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A hydrochloride counter-ion (HCl)
This structure distinguishes it from the closely related compound (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 3107-33-3), where the hydrazine group is directly attached to the aromatic ring without the methylene bridge .
Physical and Chemical Properties
The physical and chemical properties of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride can be partly extrapolated from related compounds in the search results, with appropriate caveats regarding structural differences.
Physical Properties
Table 2. Physical Properties
Chemical Reactivity
The compound exhibits reactivity characteristic of hydrazine derivatives:
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The primary amine (-NH₂) group makes it nucleophilic
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Capable of condensation reactions with carbonyl compounds to form hydrazones and related derivatives
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The trifluoromethyl group imparts specific electronic effects that can influence reactivity
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As a hydrochloride salt, it typically exhibits improved stability compared to the free base form
The compound is expected to react as a nucleophile in various organic transformations, particularly in heterocyclic synthesis reactions where hydrazines are commonly employed.
Synthesis and Preparation
Purification and Characterization
Purification typically involves recrystallization from appropriate solvents. Characterization would include:
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Spectroscopic methods (NMR, IR, MS)
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Elemental analysis
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Melting point determination
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Chromatographic purity assessment
Applications and Uses
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride has several important applications, primarily in pharmaceutical and organic synthesis.
Pharmaceutical Intermediates
The compound serves as an important building block in pharmaceutical synthesis:
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Used in the preparation of various heterocyclic compounds
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Serves as an intermediate in the synthesis of enzyme inhibitors
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Contributes to the development of potential anticancer agents
The trifluoromethyl group is a privileged structural motif in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates.
Synthetic Applications
In organic synthesis, this compound can participate in numerous reactions:
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Formation of hydrazones through condensation with aldehydes and ketones
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Synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles
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Fischer indole synthesis and related transformations
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Development of specialized reagents for organic transformations
Research Applications
The compound also has utility in various research contexts:
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As a building block in the synthesis of isosteviol-fused pyrazolines and pyrazoles being investigated for anticancer activity
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In the development of new synthetic methodologies
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For structure-activity relationship studies in drug discovery programs
Analytical Methods
Various analytical techniques can be employed for the identification and characterization of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal:
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¹H NMR: Signals for aromatic protons, methylene bridge, and hydrazine protons
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¹⁹F NMR: Signal for the trifluoromethyl group
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¹³C NMR: Characteristic patterns for aromatic carbons, methylene carbon, and trifluoromethyl group
Infrared (IR) spectroscopy would show characteristic bands for:
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N-H stretching vibrations
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C-F stretching vibrations
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Aromatic C-H and C=C vibrations
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for:
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Purity assessment
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Quantitative determination
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Quality control purposes
Mass Spectrometry
Mass spectrometric analysis would provide:
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Molecular weight confirmation
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Fragmentation pattern characteristic of the structure
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High-resolution mass data for precise formula confirmation
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